molecular formula C18H20N2O3S B2478512 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide CAS No. 921793-53-5

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide

Cat. No.: B2478512
CAS No.: 921793-53-5
M. Wt: 344.43
InChI Key: OLPJANPLZUPHSK-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide is a benzoxazepine-derived compound featuring a thiophene-2-carboxamide substituent. The benzoxazepin core includes a 5-ethyl group, 3,3-dimethyl substituents, and a 4-oxo moiety, which collectively influence its conformational stability and electronic properties. Structural elucidation of similar compounds frequently employs X-ray crystallography tools like the SHELX system, a widely used software suite for small-molecule refinement and structure solution .

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-20-13-8-7-12(19-16(21)15-6-5-9-24-15)10-14(13)23-11-18(2,3)17(20)22/h5-10H,4,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPJANPLZUPHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with an ethyl-substituted ketone under acidic conditions to form the benzoxazepine ring.

    Introduction of the Thiophene Ring: The benzoxazepine intermediate is then reacted with a thiophene derivative, such as thiophene-2-carboxylic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Aromatic Substituent Variations

  • Target Compound : The thiophene ring introduces sulfur-based aromaticity, which reduces electron density compared to benzene analogs. This may decrease π-π stacking interactions but improve membrane permeability due to moderate lipophilicity.
  • Sulfonamide Derivative : The sulfonamide group (SO₂NH) is strongly electron-withdrawing, which could alter binding kinetics. The trifluoroethyl group adds steric bulk and fluorine-driven metabolic resistance.

Molecular Weight and Solubility

  • The target compound has the lowest molecular weight (357.44 Da), suggesting favorable pharmacokinetic properties.
  • BI81617’s higher oxygen content (5 oxygen atoms) may improve aqueous solubility compared to the thiophene analog.
  • The sulfonamide derivative’s trifluoroethyl group increases hydrophobicity, likely reducing solubility but enhancing blood-brain barrier penetration.

Electronic Effects

  • The thiophene’s sulfur atom in the target compound may participate in weak hydrogen bonds or coordinate with metal ions in enzyme active sites.

Research Implications and Limitations

While direct biological data for the target compound are unavailable, structural comparisons suggest:

Target Selectivity : The thiophene moiety may confer selectivity toward sulfur-sensitive targets (e.g., cysteine proteases or metalloenzymes).

Metabolic Stability : The trifluoroethyl group in the sulfonamide analog exemplifies a strategy to resist oxidative metabolism, a feature absent in the target compound and BI81613.

Synthetic Accessibility : The thiophene-carboxamide group is synthetically simpler than the sulfonamide derivative, which requires trifluoroethylation steps.

Limitations : Experimental validation of these hypotheses is critical. For instance, crystallographic studies using SHELX could clarify binding modes, while pharmacokinetic assays are needed to confirm solubility and stability profiles.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxazepine class and features a thiophene moiety. Its molecular formula is C23H27F3N2O4SC_{23}H_{27}F_3N_2O_4S, indicating a diverse range of functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it may inhibit squalene synthase (SQS), which plays a crucial role in cholesterol biosynthesis.
  • Receptor Binding : It can modulate receptor activity, influencing various signaling pathways that affect cell proliferation and apoptosis.
  • DNA/RNA Interaction : The compound may interact with genetic material, potentially influencing gene expression and cellular function.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity IC50/ED50 Values Target Reference
Squalene Synthase Inhibition15 nMHepG2 Cells
Cholesterol Synthesis Inhibition2.9 mg/kg (oral)Rat Liver
Growth Inhibition of LeishmaniaLow-nanomolar rangeLeishmania amazonensis

Case Studies

Several case studies highlight the compound's efficacy in specific applications:

  • Cholesterol Management : A study demonstrated that derivatives of this compound effectively reduced cholesterol levels in animal models by inhibiting SQS. The results indicated a significant reduction in plasma cholesterol levels after administration.
  • Antiparasitic Activity : Research showed that the compound exhibited potent inhibitory effects against Leishmania species. The mechanism involved the depletion of sterol biosynthesis pathways critical for parasite survival.
  • Cancer Research : Preliminary studies suggest the compound may have anticancer properties by inducing apoptosis in cancer cell lines through receptor-mediated pathways.

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